5-O-Desethyl Amlodipine: A Technical Whitepaper on Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Characterization
5-O-Desethyl Amlodipine: A Technical Whitepaper on Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry Characterization
Executive Summary
Amlodipine is a widely prescribed dihydropyridine calcium channel blocker. During pharmaceutical drug development, stability testing, and pharmacokinetic profiling, the identification and quantification of its impurities and degradation products is a strict regulatory requirement. One of the most significant degradants is 5-O-Desethyl Amlodipine (CAS: 1809326-44-0), also referred to in pharmacopeial literature as Amlodipine Methyl Monoester Impurity or Impurity K.
This whitepaper provides an in-depth analysis of the physicochemical properties, exact mass metrics, and the self-validating analytical methodologies required for the precise identification of this specific compound.
Physicochemical Properties & Mass Metrics
In the realm of High-Resolution Mass Spectrometry (HRMS), understanding the distinction between average molecular weight and monoisotopic exact mass is foundational. Molecular weight accounts for the natural isotopic abundance of all elements (e.g., the ~3:1 ratio of Chlorine-35 to Chlorine-37), whereas exact mass is calculated using only the most abundant, stable isotopes (e.g., ^12C, ^1H, ^35Cl, ^14N, ^16O).
Computational chemical data from establishes the monoisotopic exact mass of the compound, which is critical for distinguishing it from isobaric interferences in complex biological matrices.
Table 1: Quantitative Chemical Data for 5-O-Desethyl Amlodipine
| Property | Value | Analytical Significance |
| Chemical Formula | C₁₈H₂₁ClN₂O₅ | Represents the loss of an ethyl group (-C₂H₄) from parent Amlodipine (C₂₀H₂₅ClN₂O₅). |
| Molecular Weight | 380.82 g/mol | Utilized for stoichiometric calculations and macroscopic formulation preparations. |
| Monoisotopic Exact Mass | 380.1139 Da | Critical for HRMS identification; allows differentiation from isobaric compounds. |
| Target [M+H]⁺ m/z | 381.1212 m/z | The protonated ion mass targeted in positive Electrospray Ionization (ESI+). |
Mechanistic Pathway: Formation of 5-O-Desethyl Amlodipine
The dihydropyridine core of amlodipine contains two distinct ester groups: a methyl ester and an ethyl ester. Under specific hydrolytic conditions—whether driven enzymatically in vivo or via chemical degradation during forced stability studies—the ethyl ester undergoes selective hydrolysis.
According to structural data from the , this cleavage releases ethanol as a leaving group, converting the ester into a carboxylic acid. This structural shift significantly alters the molecule's polarity, which dictates the downstream chromatographic strategy.
Structural degradation pathway of Amlodipine to 5-O-Desethyl Amlodipine via ester hydrolysis.
Analytical Workflow: HRMS Protocol for Exact Mass Determination
To confidently identify 5-O-Desethyl Amlodipine in complex matrices, a self-validating HRMS protocol must be employed. The following step-by-step methodology utilizes Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QTOF) or Orbitrap systems, ensuring both high sensitivity and rigorous data integrity.
Step-by-Step Methodology:
Step 1: Sample Preparation & Matrix Spiking
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Action: Extract the sample using solid-phase extraction (SPE). Reconstitute in an initial mobile phase of 5% Acetonitrile in Water containing 0.1% Formic Acid.
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Causality: Formic acid acts as a potent proton donor. It ensures the primary amine group on the amlodipine side-chain is fully protonated in solution, which exponentially increases ion yield during ESI+.
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Self-Validation: Spike the sample with a stable isotope-labeled internal standard (e.g., Amlodipine-d4). The consistent recovery of this internal standard validates the extraction efficiency and mathematically corrects for matrix ionization suppression.
Step 2: UHPLC Separation
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Action: Inject 2 µL of the reconstituted sample onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Execute a gradient elution from 5% to 95% Acetonitrile over 10 minutes.
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Causality: The hydrophobic C18 stationary phase effectively retains the dihydropyridine core. The gradient elution separates 5-O-Desethyl Amlodipine from the parent drug because the newly formed carboxylic acid group increases the molecule's polarity, causing it to elute earlier than intact Amlodipine.
Step 3: ESI+ Ionization and HRMS Detection
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Action: Operate the mass spectrometer in positive ion mode. Set the mass resolving power to a minimum of 70,000 (at m/z 200).
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Causality: Ultra-high resolution is mandatory to separate the target exact mass (m/z 381.1212) from background chemical noise and potential isobaric interferences present in the matrix.
Step 4: Data Processing & Mass Accuracy Thresholding
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Action: Extract the ion chromatogram (EIC) for m/z 381.1212 utilizing a narrow mass tolerance window of ±5 ppm.
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Self-Validation: Calculate the mass error using the formula: [(Measured Mass - Exact Mass) / Exact Mass] x 10^6. A mass error of < 5 ppm, coupled with a matching isotopic pattern (specifically the characteristic ~3:1 ratio of the ^35Cl and ^37Cl isotopes), mathematically validates the identity of the impurity without relying solely on retention time. High-purity reference standards from suppliers like can be run in parallel to confirm this validation.
Step-by-step LC-HRMS workflow for the exact mass detection of 5-O-Desethyl Amlodipine.
